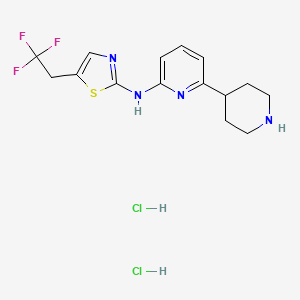

Bis(2,5-dioxopyrrolidin-1-yl) 5,5'-disulfanediyldipentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

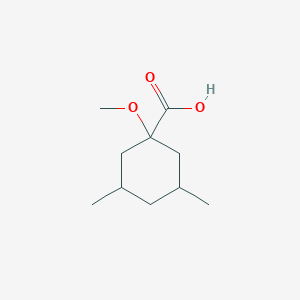

5,5'-ジスルファニジイルジペンタノエートビス(2,5-ジオキソピロリジン-1-イル)は、化学式C14H16N2O10S2の化学化合物です。 この化合物は、活性小分子との生体高分子抱合に使用される可逆的リンカーとしての役割で知られています 。この化合物は、タンパク質間相互作用やその他の分子間相互作用の研究に用いられる生体抱合と架橋の分野で特に重要です。

準備方法

合成経路と反応条件

5,5'-ジスルファニジイルジペンタノエートビス(2,5-ジオキソピロリジン-1-イル)の合成は、通常、2,5-ジオキソピロリジン-1-イルとジスルファニジイルジペンタノエート前駆体の反応によって行われます。 反応条件には、多くの場合、化合物の安定性を確保するために、不活性雰囲気と2〜8°Cの温度が必要です .

工業生産方法

この化合物の工業生産方法はあまり詳細に記載されていませんが、実験室設定で使用されているものと同様の合成経路に従う可能性があります。このプロセスには、最終生成物の純度と収率を維持するために、反応条件を慎重に制御することが含まれます。

化学反応の分析

反応の種類

5,5'-ジスルファニジイルジペンタノエートビス(2,5-ジオキソピロリジン-1-イル)は、次のようなさまざまな化学反応を起こします。

酸化: 化合物中のジスルフィド結合は、酸化されてスルホキシドまたはスルホンを生成することができます。

還元: ジスルフィド結合は、チオールに還元することができます。

置換: この化合物は、特にスクシンイミジルエステル基において、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: ジチオトレイトール(DTT)やトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤が頻繁に使用されます。

置換: アミンやチオールなどの求核剤は、穏やかな条件下でスクシンイミジルエステル基と反応することができます。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: チオール。

置換: アミドまたはチオエステル誘導体。

科学研究への応用

5,5'-ジスルファニジイルジペンタノエートビス(2,5-ジオキソピロリジン-1-イル)は、科学研究で幅広い用途があります。

化学: 複雑な分子の合成における架橋剤として使用されます。

生物学: 架橋質量分析(XL-MS)によるタンパク質間相互作用の研究に用いられます。

科学的研究の応用

Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate has a wide range of applications in scientific research:

Chemistry: Used as a crosslinker in the synthesis of complex molecules.

Biology: Employed in the study of protein-protein interactions through crosslinking mass spectrometry (XL-MS).

Industry: Utilized in the production of bioconjugates for various industrial applications

作用機序

5,5'-ジスルファニジイルジペンタノエートビス(2,5-ジオキソピロリジン-1-イル)の作用機序には、標的分子との共有結合の形成が含まれます。スクシンイミジルエステル基は、タンパク質またはその他の生体分子上の第一級アミンと反応して、安定なアミド結合を形成します。 この架橋能力により、化合物は2つの分子を一緒に結合することができ、それらの相互作用と機能の研究を促進します .

類似の化合物との比較

類似の化合物

炭酸ビス(2,5-ジオキソピロリジン-1-イル): 生体抱合に使用される別の架橋剤。

ジスクシンイミジルスルホキシド(DSSO): タンパク質間相互作用の研究のための質量分析分解可能な架橋剤.

独自性

5,5'-ジスルファニジイルジペンタノエートビス(2,5-ジオキソピロリジン-1-イル)は、可逆的な架橋能力を提供するジスルフィド結合によってユニークです。 この機能は、一時的な結合が必要な用途で特に役立ち、還元条件下で結合した分子の制御された放出を可能にします .

類似化合物との比較

Similar Compounds

Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Another crosslinker used in bioconjugation.

Disuccinimidyl sulfoxide (DSSO): A mass spectrometry-cleavable crosslinker for studying protein-protein interactions.

Uniqueness

Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate is unique due to its disulfide linkage, which provides reversible crosslinking capabilities. This feature is particularly useful in applications where temporary linkage is desired, allowing for the controlled release of linked molecules under reducing conditions .

特性

分子式 |

C18H24N2O8S2 |

|---|---|

分子量 |

460.5 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 5-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]disulfanyl]pentanoate |

InChI |

InChI=1S/C18H24N2O8S2/c21-13-7-8-14(22)19(13)27-17(25)5-1-3-11-29-30-12-4-2-6-18(26)28-20-15(23)9-10-16(20)24/h1-12H2 |

InChIキー |

GZJJXPQGNPWRMA-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCSSCCCCC(=O)ON2C(=O)CCC2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)

![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)

![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)